molecular formula C17H13NO4 B2688914 1,3-Dioxoisoindolin-2-yl 3-phenylpropanoate CAS No. 84379-71-5

1,3-Dioxoisoindolin-2-yl 3-phenylpropanoate

Cat. No.: B2688914
CAS No.: 84379-71-5
M. Wt: 295.294
InChI Key: JPQIUWUEOYWICT-UHFFFAOYSA-N
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Description

1,3-Dioxoisoindolin-2-yl 3-phenylpropanoate is an organic compound characterized by the presence of an isoindoline nucleus and carbonyl groups at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dioxoisoindolin-2-yl 3-phenylpropanoate can be synthesized through the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction typically involves the use of a solvent such as isopropanol and water at reflux conditions, with a catalyst like silica-tpy-Nb to obtain the final product with moderate to excellent yields (41–93%) .

Industrial Production Methods

Industrial production of this compound involves large-scale organic synthesis techniques. The process generally includes the use of phthalic anhydride and substituted phenyl semicarbazide in glacial acetic acid, resulting in the formation of the desired compound with yields ranging from 41 to 61 percent .

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxoisoindolin-2-yl 3-phenylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Dioxoisoindolin-2-yl 3-phenylpropanoate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as an anticancer and antioxidant agent.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the production of dyes, colorants, and polymer additives.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dioxoisoindolin-2-yl 3-(4-cyanophenyl)propanoate
  • 1,3-Dioxoisoindolin-2-yl 3-(4-methoxyphenyl)propanoate
  • 1,3-Dioxoisoindolin-2-yl 3-(4-bromophenyl)propanoate

Uniqueness

1,3-Dioxoisoindolin-2-yl 3-phenylpropanoate stands out due to its unique combination of an isoindoline nucleus and a phenylpropanoate moiety, which imparts distinct chemical reactivity and biological activity. Its derivatives have shown superior anticancer activity compared to other similar compounds, making it a promising candidate for further research and development .

Properties

IUPAC Name

(1,3-dioxoisoindol-2-yl) 3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO4/c19-15(11-10-12-6-2-1-3-7-12)22-18-16(20)13-8-4-5-9-14(13)17(18)21/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPQIUWUEOYWICT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)ON2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84379-71-5
Record name 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-phenylpropanoate
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